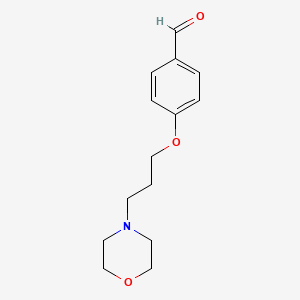

4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-morpholin-4-ylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOGMXOCLIIIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524932 | |

| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71760-44-6 | |

| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Gefitinib Impurity F

Introduction: The Imperative of Purity in Targeted Cancer Therapy

Gefitinib (Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), specifically for patients with activating mutations in the epidermal growth factor receptor (EGFR).[1][2] As a potent tyrosine kinase inhibitor, its efficacy is directly linked to its precise molecular structure. However, in the lifecycle of any pharmaceutical product—from synthesis to storage—the emergence of impurities is an inevitable challenge. These unintended molecular entities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2]

Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity exceeding a specified threshold (typically >0.1%).[3] This is not merely a regulatory hurdle; it is a fundamental aspect of patient safety. An unknown impurity could possess its own pharmacological or toxicological profile, potentially impacting the drug's safety and efficacy.

This guide provides an in-depth, field-proven methodology for the structure elucidation of a specific, known impurity of Gefitinib, designated as Impurity F. We will navigate the entire analytical workflow, from the strategic generation of the impurity to its definitive structural confirmation, explaining not just the "how" but the critical "why" behind each experimental choice.

The Genesis of Impurity F: Strategic Forced Degradation

To study an impurity, one must first reliably obtain it. Forced degradation (or stress testing) is the cornerstone technique for intentionally degrading the API under conditions more severe than accelerated stability testing.[4][5] This process provides critical insights into the degradation pathways and helps generate a sufficient quantity of the impurity for isolation and characterization.[6] Gefitinib, like many pharmaceuticals, is subjected to a battery of stress conditions as recommended by ICH guidelines.[6][7][8]

Significant degradation of Gefitinib is commonly observed under acid, base, and oxidative stress conditions.[7][8][9] While Impurity F may be a process-related impurity, understanding its stability and formation under stress is crucial.

Experimental Protocol: Forced Degradation of Gefitinib

-

Preparation of Stock Solution: Prepare a stock solution of Gefitinib bulk drug at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the mixture at 60-80°C for 2-4 hours.[6][10] Cool the solution and neutralize it with an equivalent amount of 1N NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the mixture at 60-80°C for 2-4 hours.[6][10] Cool the solution and neutralize it with an equivalent amount of 1N HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 2-24 hours, monitoring the reaction progress by HPLC.[6]

-

Thermal Degradation: Expose the solid Gefitinib powder to dry heat at 65-80°C for 24-48 hours.[6]

-

Photolytic Degradation: Expose the Gefitinib stock solution to UV light (e.g., 254 nm) for a defined period.[11]

-

Analysis: Dilute each stressed sample with the mobile phase and analyze using a validated stability-indicating HPLC method to profile the resulting impurities.

Data Presentation: Summary of Forced Degradation Outcomes

| Stress Condition | Reagents/Parameters | Typical Outcome for Gefitinib |

| Acid Hydrolysis | 1N HCl, 60-80°C | Significant degradation observed.[7][8] |

| Base Hydrolysis | 1N NaOH, 60-80°C | Significant degradation observed.[7][8] |

| Oxidation | 3-6% H₂O₂, RT | Degradation into N-oxide and other products.[6][8] |

| Thermal | Dry Heat, 80°C | Generally stable, minor degradation.[8] |

| Photolysis | UV light (254 nm) | Generally stable, minor degradation.[8] |

The Analytical Workflow: A Multi-Technique Approach

The elucidation of an unknown structure is a puzzle solved not by a single technique, but by the convergence of evidence from multiple orthogonal analytical methods. The workflow is a systematic process of elimination and confirmation.

Mandatory Visualization: Impurity Elucidation Workflow

Caption: A typical workflow for pharmaceutical impurity identification.

Isolation and Purification: Obtaining Analytical-Grade Impurity F

High-Performance Liquid Chromatography (HPLC) is the workhorse for both detecting and isolating impurities.[2][3] A robust, stability-indicating method must be developed that resolves the impurity of interest from the API and all other byproducts.

Experimental Protocol: HPLC Method for Impurity F

-

Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 column is a common choice for separating Gefitinib and its related substances (e.g., Agilent XDB-C18, 50 mm x 4.6 mm, 1.8 µm).[7][8]

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 - 1.0 mL/min.[7]

-

Gradient Program: A gradient is typically required to resolve all impurities. An example would be starting with a low percentage of Mobile Phase B, ramping up to elute Gefitinib and more non-polar impurities, and then re-equilibrating.

-

Causality: The choice of a C18 column is based on the hydrophobic nature of Gefitinib. The buffered aqueous-organic mobile phase allows for the fine-tuning of retention times by adjusting pH and organic content, ensuring a sharp peak shape and good resolution between the closely eluting API and its impurities.[3]

Once the analytical method is established, it is scaled up to a preparative HPLC system to isolate a sufficient quantity (typically several milligrams) of Impurity F for NMR analysis.

Initial Characterization: Unveiling the Molecular Formula via Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the first step in characterization. Its power lies in providing an extremely accurate mass measurement, which allows for the unambiguous determination of the impurity's elemental composition.

The HRMS Data for Impurity F

Based on available data, Gefitinib Impurity F has the following properties:

-

Chemical Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine.[12]

-

CAS Number: 1502829-45-9.[12]

-

Molecular Formula: C₂₉H₃₇ClFN₅O₄.[12]

-

Molecular Weight: 574.09 g/mol .[12]

Data Presentation: Expected Mass Spectrometry Results

| Analysis | Expected Result | Interpretation |

| HRMS (ESI+) | m/z [M+H]⁺ ≈ 574.25 | Provides the accurate mass of the protonated molecule, confirming the molecular formula C₂₉H₃₇ClFN₅O₄. |

| MS/MS of 574.25 | Key Fragments | Fragmentation of the parent ion reveals structural motifs, such as the loss of a morpholinopropyl group, which helps confirm the connectivity. |

The molecular formula immediately provides a critical insight: compared to Gefitinib (C₂₂H₂₄ClFN₄O₃), Impurity F has gained C₇H₁₃NO. This strongly suggests the addition of another morpholinopropyl group, a hypothesis that must be rigorously confirmed by NMR.

Definitive Proof: Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise atomic connectivity of a molecule. A suite of 1D and 2D experiments is required to piece together the structure.[6][13]

Mandatory Visualization: Core Structures

Caption: Chemical structures of Gefitinib (left) and the elucidated Impurity F (right).

NMR Analysis Strategy

-

¹H NMR: This experiment identifies all the distinct proton environments in the molecule. Key observations would be the appearance of signals corresponding to a second morpholinopropyl chain (additional resonances for -O-CH₂-, -CH₂-CH₂-N-, and morpholine protons) and changes in the chemical shift of protons near the site of modification.

-

¹³C NMR & DEPT-135: This reveals the number of carbon atoms and classifies them as CH, CH₂, CH₃, or quaternary (C). The spectrum for Impurity F would show ~29 distinct carbon signals, including extra signals for the additional side chain.

-

¹⁹F NMR: As Gefitinib is a fluorine-containing drug, ¹⁹F NMR is a simple and powerful tool.[14] It would show a single fluorine resonance, confirming this part of the molecule is intact.

-

2D COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity within the two separate morpholinopropyl chains (i.e., linking the O-CH₂ to the central CH₂ and then to the N-CH₂).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. The critical HMBC correlation would be from the protons of the N-CH₂ group of the new side chain to the C4 carbon of the quinazoline ring, definitively proving the point of attachment.

Data Presentation: Hypothetical Key NMR Assignments for Impurity F

| Fragment | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Quinazoline Ring | 8.5 (s, H2), 7.7 (s, H5), 7.2 (s, H8) | 158 (C4), 155 (C7), 108 (C5) | H2 → C4, C9; H5 → C4, C7 |

| Chloro-fluoro-phenyl | 7.9 (dd), 7.4 (m), 7.2 (t) | 155 (C-F), 125 (C-Cl) | H's → C4 |

| Original Side Chain | 4.2 (t, -OCH₂), 2.5 (t, -NCH₂), 2.1 (m, -CH₂-) | 67 (-OCH₂), 58 (-NCH₂) | -OCH₂ → C6 |

| NEW Side Chain | 3.8 (t, -NCH₂) , 2.3 (t, -NCH₂), 1.9 (m, -CH₂-) | 55 (-NCH₂) , 53 (-NCH₂) | -NCH₂ (new) → C4 |

Note: Data are representative. The bolded entry indicates the crucial HMBC correlation that confirms the structure.

The Final Picture: Structure and Formation Mechanism

The cumulative evidence from MS and NMR unequivocally confirms the structure of Gefitinib Impurity F as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine .

The impurity is formed by the N-alkylation of the secondary amine at the C4 position of the quinazoline ring with a second 3-morpholinopropyl group.

Mandatory Visualization: Proposed Formation Mechanism

Caption: Plausible mechanism for the formation of Gefitinib Impurity F.

This impurity is likely a process-related impurity, arising from the presence of an unreacted alkylating agent, such as 1-(3-chloropropyl)morpholine (a precursor to the side chain), in the reaction mixture during the final steps of Gefitinib synthesis. The secondary amine on the Gefitinib core acts as a nucleophile, displacing the chloride to form the tertiary amine structure of Impurity F.

Conclusion

The structure elucidation of Gefitinib Impurity F is a prime example of the rigorous, multi-disciplinary analytical science required in modern drug development. It demonstrates that no single technique is sufficient. The journey from a minute, unidentified peak in an HPLC chromatogram to a fully characterized structure with a plausible formation mechanism relies on a logical and self-validating workflow. High-resolution mass spectrometry provides the molecular formula, but only a comprehensive suite of 1D and 2D NMR experiments can provide the definitive, atom-by-atom connectivity. This meticulous characterization is fundamental to ensuring the quality, safety, and efficacy of critical medications like Gefitinib.

References

-

Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link][7]

-

ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Request PDF. [Link][13]

-

ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X...). [Link][11]

-

Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][8]

-

Scilit. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][4]

-

Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2011). [Link][9]

-

Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link][3]

-

Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. (n.d.). SciTechnol. [Link][6]

-

Veeprho. (n.d.). Gefitinib Impurities and Related Compound. [Link][2]

-

PDF. (2025). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][5]

-

Manipal Research Portal. (n.d.). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. [Link][15]

-

Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link][16]

-

Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link][17]

-

ResearchGate. (n.d.). Summary of forced degradation results. [Link][18]

-

Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link][10]

-

MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link][14]

-

Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

Sources

- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. scitechnol.com [scitechnol.com]

- 7. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. researchgate.net [researchgate.net]

- 12. caslab.com [caslab.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researcher.manipal.edu [researcher.manipal.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, a versatile chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, outlines a standard synthesis protocol, presents methods for its analytical characterization, and discusses its potential applications in drug discovery. The information is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction

This compound is a substituted benzaldehyde derivative characterized by the presence of a morpholinopropoxy group. This structural motif is of particular interest in medicinal chemistry as the morpholine ring can enhance aqueous solubility and metabolic stability, while the benzaldehyde moiety serves as a reactive handle for further chemical modifications. Understanding the fundamental properties and synthesis of this compound is crucial for its application in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 249.30556 g/mol | [1] |

| Molecular Formula | C14H19NO3 | [1] |

| CAS Registry Number | 71760-44-6 | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Expected to have moderate solubility in organic solvents and some aqueous solubility due to the morpholine group. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-hydroxybenzaldehyde is reacted with N-(3-chloropropyl)morpholine.

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

-

Preparation: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF), add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate). Stir the mixture at room temperature until the deprotonation is complete, forming the corresponding phenoxide.

-

Reaction: To the solution containing the phenoxide, add N-(3-chloropropyl)morpholine. The reaction mixture is then heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton, and the protons of the morpholinopropoxy chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 250.31.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde carbonyl group (around 1700 cm⁻¹) and the C-O-C ether linkages.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of water and acetonitrile, with or without a modifier like formic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment and to identify any volatile impurities.

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in drug discovery.

-

Scaffold for Library Synthesis: The aldehyde functional group is highly versatile and can undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of hydrazones and oximes. This allows for the rapid generation of diverse compound libraries for high-throughput screening.

-

Incorporation into Biologically Active Molecules: The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. By incorporating the this compound scaffold, medicinal chemists can explore its potential to enhance the drug-like properties of new chemical entities. For example, benzaldehyde derivatives have been investigated for their potential to enhance the membrane permeability of drugs with low bioavailability[2].

-

Intermediate for Target-Specific Compounds: This compound can serve as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The synthesis of various benzaldehyde derivatives has been a subject of interest in the development of new therapeutic agents[3].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant utility in the field of drug discovery and development. Its straightforward synthesis, versatile reactivity, and the presence of a drug-like morpholine moiety make it an attractive starting material for the creation of novel small molecules with therapeutic potential. This guide has provided a foundational understanding of its properties, synthesis, and analysis to aid researchers in its effective application.

References

-

ChemWhat. This compound CAS#: 71760-44-6. Available from: [Link]

-

Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Available from: [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). Available from: [Link]

Sources

A Technical Guide to the Synthesis of 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde: A Key Intermediate for Gefitinib

Executive Summary

Gefitinib (Iressa®) represents a cornerstone in targeted cancer therapy, functioning as a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor primarily for non-small cell lung cancer (NSCLC).[1][2] Its mechanism involves competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, which in turn blocks downstream signal transduction pathways responsible for cell proliferation and survival.[3] The synthesis of Gefitinib is a multi-step process, with the formation of the morpholinopropoxy side chain being a critical transformation. This guide provides an in-depth technical overview of the synthesis of a key building block, 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde, focusing on the most prevalent and efficient synthetic methodology: the Williamson ether synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and field-proven considerations for process optimization.

Core Synthetic Strategy: The Williamson Etherification of Isovanillin

The most direct and widely adopted strategy for synthesizing the title compound is the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin. This transformation is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages that has been a mainstay in organic chemistry for over a century.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

Rationale for Reagent Selection

The success of the synthesis hinges on the appropriate selection of reagents and conditions that favor the SN2 pathway.

-

Phenolic Substrate (Isovanillin): The starting material, 3-hydroxy-4-methoxybenzaldehyde, provides the necessary aromatic core. The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable base to form a potent nucleophile, the phenoxide ion.[6]

-

Alkylating Agent: The morpholinopropoxy side chain is introduced using an N-(3-halopropyl)morpholine derivative, most commonly 4-(3-chloropropyl)morpholine[7] or 4-(3-bromopropyl)morpholine.[8] The choice of a primary alkyl halide is critical, as it minimizes the competing E2 elimination side reaction that can become significant with secondary or tertiary halides.[5][9]

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde functionality. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice due to its efficacy, low cost, and ease of removal from the reaction mixture.[3]

-

Solvent System: The reaction is best conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.[3][10] These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[10]

-

Catalyst (Optional): The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can further enhance the reaction rate.[11] Through the Finkelstein reaction, the iodide ion can displace the chloride on the alkylating agent in situ to form the more reactive 4-(3-iodopropyl)morpholine, as iodide is a superior leaving group.

Mechanistic Pathway

The synthesis proceeds via a two-step sequence within a single pot, characteristic of the Williamson ether synthesis.

-

Deprotonation: The base (potassium carbonate) abstracts the acidic proton from the hydroxyl group of isovanillin, generating a resonance-stabilized potassium phenoxide intermediate.

-

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, executes a backside attack on the electrophilic carbon atom of 4-(3-chloropropyl)morpholine. This concerted SN2 displacement expels the chloride ion as the leaving group, forming the desired C-O ether bond and yielding the final product.[4][5]

Caption: Mechanism of the Williamson Ether Synthesis for the target intermediate.

Experimental Protocol: A Validated Approach

This protocol is a synthesized representation based on established literature procedures, designed for reproducibility and high yield.[3][11]

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) (1.0 eq)

-

4-(3-Chloropropyl)morpholine (1.1 - 1.3 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

-

Potassium Iodide (KI) (catalytic, ~0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isovanillin (1.0 eq), anhydrous potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of isovanillin).

-

Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add 4-(3-chloropropyl)morpholine (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isovanillin is consumed.

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold deionized water (approx. 10x the volume of DMF) while stirring. A precipitate or oil may form.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Data Presentation: Comparative Analysis of Reaction Conditions

The efficiency of the synthesis can be influenced by the choice of solvent, base, and temperature. The following table summarizes conditions reported in various synthetic approaches for similar transformations.

| Reference/Method | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Adapted from[11] | Methyl 3-hydroxy-4-methoxybenzoate | K₂CO₃ | DMF | 70 | 4 | ~95 |

| Adapted from | 3-hydroxy-4-methoxy benzaldehyde | K₂CO₃ / KI | Acetone | Reflux | 12-15 | High (not specified) |

| General Williamson[10] | Phenol | K₂CO₃ | DMF | 60-100 | 2-8 | Variable |

Synthetic Workflow Visualization

The overall process, from reactants to purified product, can be visualized as a streamlined workflow.

Caption: High-level workflow for the synthesis of the Gefitinib intermediate.

Conclusion

The synthesis of 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde via the Williamson etherification of isovanillin is a highly efficient, reliable, and scalable method. The reaction's success is predicated on the fundamental principles of SN2 reactions, including the use of a primary alkyl halide, a polar aprotic solvent, and an appropriate base to generate the nucleophilic phenoxide. The detailed protocol and mechanistic understanding provided in this guide serve as a robust foundation for researchers and professionals engaged in the synthesis of Gefitinib and related pharmaceutical compounds, enabling consistent results and facilitating further process optimization.

References

- BenchChem. (2025). Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine.

- MDPI. (2021).

- NIH National Center for Biotechnology Information. (n.d.).

- Indian Journal of Pharmaceutical Sciences. (n.d.).

- New Drug Approvals. (2015). Gefitinib.

- ResearchGate. (2008). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- ChemicalBook. (n.d.). 4-(3-Chloropropyl)morpholine synthesis.

- Synblock. (n.d.). CAS 125422-83-5 | 4-(3-bromopropyl)morpholine.

- MDPI. (2011).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Frontiers. (2022).

- ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. CAS 125422-83-5 | 4-(3-bromopropyl)morpholine - Synblock [synblock.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Characterization of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde

Abstract

This comprehensive technical guide provides a detailed framework for the chemical characterization of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, a substituted benzaldehyde derivative of interest in pharmaceutical research and organic synthesis. This document outlines the requisite analytical methodologies for unambiguous structural elucidation, purity assessment, and physicochemical profiling. Protocols are presented with an emphasis on the underlying scientific principles, ensuring that researchers, chemists, and quality control professionals can confidently validate the identity and quality of this compound. The guide integrates spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), to construct a complete analytical profile.

Introduction

This compound is a bifunctional organic molecule incorporating a reactive aldehyde group and a tertiary amine within a morpholine ring, linked by a propyl ether chain. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The aldehyde serves as a versatile chemical handle for reactions like reductive amination, condensation, and oxidation.

Given its role as a critical building block, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount. Impurities, whether from starting materials, by-products, or degradation, can have significant downstream consequences in multi-step syntheses and can compromise the biological activity and safety of final products. This guide establishes a systematic workflow for the comprehensive characterization of this compound.

Synthesis and Purification Overview

A fundamental understanding of the synthetic route is crucial for anticipating potential impurities. This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Pathway:

The primary reaction involves the coupling of 4-hydroxybenzaldehyde with a halo-activated morpholinopropane derivative, such as 4-(3-chloropropyl)morpholine, in the presence of a suitable base (e.g., K₂CO₃, NaH) and a polar aprotic solvent (e.g., DMF, Acetonitrile).

Caption: Williamson ether synthesis of the target compound.

Post-synthesis, purification is typically achieved through column chromatography on silica gel or recrystallization. Potential process-related impurities may include unreacted 4-hydroxybenzaldehyde, excess 4-(3-chloropropyl)morpholine, or side-products from competing reactions.

Structural Elucidation Methodologies

A combination of spectroscopic techniques is required to confirm the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework. For this compound, ¹H NMR and ¹³C NMR spectra should be acquired in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Multiplicity | Integration | Approx. δ (ppm) | Rationale |

|---|---|---|---|---|

| Aldehyde (-CHO) | Singlet (s) | 1H | 9.8 - 10.0 | Deshielded proton due to the electron-withdrawing carbonyl group. |

| Aromatic (ortho to -CHO) | Doublet (d) | 2H | 7.80 - 7.85 | Deshielded by the aldehyde and ether linkage. |

| Aromatic (ortho to -O) | Doublet (d) | 2H | 6.95 - 7.05 | Shielded by the electron-donating ether oxygen. |

| Methylene (-OCH₂-) | Triplet (t) | 2H | 4.05 - 4.15 | Adjacent to the electron-withdrawing ether oxygen. |

| Morpholine (-O-CH₂CH₂-N-) | Triplet (t) | 4H | 3.70 - 3.75 | Protons on carbons adjacent to the morpholine oxygen. |

| Methylene (-CH₂-N) | Triplet (t) | 2H | 2.50 - 2.60 | Adjacent to the morpholine nitrogen. |

| Morpholine (-N-CH₂CH₂-O-) | Triplet (t) | 4H | 2.45 - 2.50 | Protons on carbons adjacent to the morpholine nitrogen. |

| Methylene (-CH₂CH₂CH₂-) | Multiplet (m) | 2H | 2.00 - 2.10 | Central methylene of the propyl chain. |

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Acquisition Parameters: Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Approx. δ (ppm) | Rationale |

|---|---|---|

| Aldehyde (C=O) | 190 - 192 | Characteristic chemical shift for an aromatic aldehyde carbon.[2] |

| Aromatic (C-O) | 163 - 165 | Aromatic carbon directly attached to the ether oxygen. |

| Aromatic (C-CHO) | 130 - 132 | Quaternary carbon attached to the aldehyde group. |

| Aromatic (CH, ortho to -CHO) | 131 - 133 | Aromatic CH carbons. |

| Aromatic (CH, ortho to -O) | 114 - 116 | Aromatic CH carbons shielded by the ether oxygen. |

| Methylene (-OCH₂-) | 66 - 68 | Propoxy chain carbon attached to the phenolic oxygen. |

| Morpholine (-O-CH₂) | 66 - 68 | Morpholine carbons adjacent to oxygen. |

| Methylene (-CH₂-N) | 55 - 57 | Propoxy chain carbon attached to the morpholine nitrogen. |

| Morpholine (-N-CH₂) | 53 - 55 | Morpholine carbons adjacent to nitrogen. |

| Methylene (-CH₂CH₂CH₂-) | 25 - 27 | Central carbon of the propyl chain. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. Electrospray Ionization (ESI) is a suitable technique for this molecule due to the presence of the basic morpholine nitrogen, which can be easily protonated.

-

Molecular Formula: C₁₄H₁₉NO₃

-

Monoisotopic Mass: 249.1365 g/mol

-

Expected Ion (ESI+): [M+H]⁺ at m/z 250.1438

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare the measured exact mass to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aldehyde) | 2820-2850 & 2720-2750 | Medium (often two distinct peaks) |

| C=O (Aldehyde) | 1685-1705 | Strong |

| C=C (Aromatic) | 1580-1600 | Medium-Strong |

| C-O-C (Aromatic Ether) | 1240-1260 | Strong |

| C-O-C (Aliphatic Ether) | 1110-1130 | Strong |

| C-N (Aliphatic) | 1050-1150 | Medium |

Purity Assessment

Establishing the purity of the compound is critical for its use in subsequent applications. HPLC is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like this compound.[3] The method separates the main compound from non-volatile impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3]

Illustrative RP-HPLC Method:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 280 nm |

| Injection Volume | 10 µL |

Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL.[3]

-

System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection: Inject the prepared sample.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

Caption: Comprehensive workflow for chemical characterization.

Physicochemical Properties

Basic physicochemical properties serve as preliminary indicators of purity and identity.

-

Appearance: The compound should be visually inspected. Pure benzaldehyde derivatives are often colorless to slightly yellowish liquids or solids.[4]

-

Melting Point: If the compound is a solid, its melting point should be determined. A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically broaden and depress the melting range.

-

Solubility: Assess solubility in a range of common laboratory solvents (e.g., water, ethanol, dichloromethane, hexanes) to aid in sample preparation for various analyses.

Safety and Handling

A Safety Data Sheet (SDS) should always be consulted before handling the chemical. As a general precaution for aldehyde-containing compounds, it is advisable to:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

The chemical characterization of this compound requires a multi-technique approach to ensure its structural integrity and purity. The systematic application of NMR, MS, and IR spectroscopy provides definitive structural confirmation, while RP-HPLC offers robust quantitative purity data. By following the principles and protocols outlined in this guide, researchers and scientists can establish a comprehensive and reliable analytical profile for this important chemical intermediate, ensuring its suitability for demanding applications in drug discovery and organic synthesis.

References

- Vertex AI Search. (2025). How to test the purity of benzaldehyde? - Blog.

- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.

- Supporting Information for an unspecified chemical communication. (n.d.).

- Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.

- Jain, A., & Sahu, S. K. (2024).

Sources

A Practical Guide to the Structural Elucidation of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde: A Case Study

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral data for the novel compound 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. While this molecule holds potential as a key intermediate in pharmaceutical synthesis, a full public characterization is not yet available. This guide, therefore, serves as a practical case study for researchers, scientists, and drug development professionals on the methodologies and interpretative processes used to elucidate the structure of a new chemical entity. We will explore the synthesis, and the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing a robust framework for the characterization of this and similar molecules.

Introduction

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The functionalization of this core structure allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is a compound of interest due to its combination of a reactive aldehyde group, a lipophilic morpholine moiety, and a substituted aromatic ring, making it a versatile precursor for drug discovery programs.

Accurate structural elucidation is a non-negotiable aspect of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in this endeavor.[1][2] This guide will provide a detailed, practical walkthrough of the synthesis and spectral characterization of this target molecule, offering insights into the causality behind experimental choices and the logic of spectral interpretation.

Synthesis and Sample Preparation

The synthesis of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde can be efficiently achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[3] The starting materials for this synthesis are 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and N-(3-chloropropyl)morpholine. The phenolic hydroxyl group of isovanillin is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the chloropropyl side chain of N-(3-chloropropyl)morpholine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq) as the base.

-

Addition of Alkylating Agent: Add N-(3-chloropropyl)morpholine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Principles and Experimental Protocol

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[2] This frequency is sensitive to the local electronic environment of the nucleus.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing:

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is detailed below. The chemical shifts are estimated based on the additive effects of substituents on the aromatic ring and standard chemical shift values for the aliphatic moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldehyde | 9.85 | s (singlet) | - | 1H |

| H-2 (aromatic) | 7.42 | d (doublet) | ~2.0 | 1H |

| H-6 (aromatic) | 7.40 | dd (doublet of doublets) | ~8.5, 2.0 | 1H |

| H-5 (aromatic) | 6.95 | d (doublet) | ~8.5 | 1H |

| O-CH ₂-CH₂-CH₂-N | 4.15 | t (triplet) | ~6.5 | 2H |

| OCH₃ | 3.90 | s (singlet) | - | 3H |

| O-CH₂-CH ₂-CH₂-N | 2.05 | p (pentet) | ~6.5 | 2H |

| O-CH₂-CH₂-CH ₂-N | 2.50 | t (triplet) | ~7.0 | 2H |

| N-(CH ₂)₂ | 2.45 | t (triplet) | ~4.5 | 4H |

| O-(CH ₂)₂ | 3.70 | t (triplet) | ~4.5 | 4H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 191.0 |

| C-4 (aromatic) | 155.0 |

| C-3 (aromatic) | 150.0 |

| C-1 (aromatic) | 130.0 |

| C-6 (aromatic) | 126.5 |

| C-2 (aromatic) | 111.5 |

| C-5 (aromatic) | 110.0 |

| O -CH₂-CH₂-CH₂-N | 68.0 |

| O-C H₂-CH₂-CH₂-N | 26.0 |

| O-CH₂-CH₂-C H₂-N | 55.0 |

| OCH₃ | 56.0 |

| N-(C H₂)₂ | 54.0 |

| O-(C H₂)₂ | 67.0 |

Spectral Interpretation

-

Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The H-5 proton will be the most upfield due to the electron-donating effects of the two ortho oxygen substituents. The H-2 and H-6 protons will be further downfield, with the H-6 proton showing coupling to both H-5 and H-2.

-

Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet far downfield, typically around 9.8-10.0 ppm.

-

Aliphatic Chains: The propoxy chain will show three distinct signals: a triplet for the methylene group attached to the aromatic oxygen, a triplet for the methylene group attached to the morpholine nitrogen, and a pentet for the central methylene group. The methoxy group will appear as a sharp singlet.

-

Morpholine Ring: The morpholine ring will exhibit two triplets, corresponding to the two methylene groups adjacent to the nitrogen and the two methylene groups adjacent to the oxygen.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] Electron Ionization (EI) MS is particularly useful for structural elucidation as it induces reproducible fragmentation patterns that act as a molecular fingerprint.[8]

Principles and Experimental Protocol

In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[8] The excess energy imparted to the molecular ion leads to its fragmentation into smaller, charged fragments.

Protocol for EI-MS Data Acquisition:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.[5]

-

Ionization: The sample is ionized using an electron beam with an energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pathway

The predicted molecular weight of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde is 293.35 g/mol . The molecular ion peak (M⁺•) is therefore expected at m/z = 293.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 293 | [C₁₅H₂₁NO₄]⁺• | Molecular Ion |

| 292 | [C₁₅H₂₀NO₄]⁺ | Loss of a hydrogen radical from the aldehyde |

| 165 | [C₉H₉O₃]⁺ | Cleavage of the propoxy chain |

| 128 | [C₇H₁₄NO]⁺ | Propoxy chain with the morpholine ring |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the propoxy chain at the C-C bond adjacent to the morpholine nitrogen |

| 86 | [C₄H₈N]⁺ | α-cleavage of the morpholine ring |

| 57 | [C₃H₅O]⁺ | Further fragmentation of the propoxy chain |

Proposed Fragmentation Pathway:

The primary fragmentation is expected to occur at the C-O and C-C bonds of the propoxy chain, as these are weaker than the bonds of the aromatic ring. Alpha-cleavage adjacent to the morpholine nitrogen is also a highly probable fragmentation pathway.

Caption: Proposed major fragmentation pathway for 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde.

Conclusion

This technical guide has presented a comprehensive framework for the structural elucidation of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde, a novel compound with potential applications in pharmaceutical development. By integrating detailed protocols for synthesis and spectral analysis with predicted NMR and MS data, we have provided a self-validating system for the characterization of this molecule. The principles and methodologies outlined herein are broadly applicable to the structural determination of other new chemical entities, underscoring the critical role of these analytical techniques in modern chemical research.

References

-

Filo. (2025). Mass fragmentation in benzaldehyde. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

JoVE. (2015). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

-

University of Southampton. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. University of Southampton - Mass Spectrometry [southampton.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde, a molecule of interest in medicinal chemistry and drug development. This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and in-depth characterization methods. Furthermore, it explores the potential biological activities and applications of this compound, drawing upon the known pharmacological profiles of its constituent morpholine and benzaldehyde moieties. Safety protocols for handling are also outlined. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Compound Identification and Physicochemical Properties

This compound is a substituted benzaldehyde derivative characterized by the presence of a morpholinopropoxy group at the para position.

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemWhat[1] |

| CAS Number | 71760-44-6 | ChemWhat[1] |

| Molecular Formula | C₁₄H₁₉NO₃ | ChemWhat[1] |

| Molecular Weight | 249.31 g/mol | ChemWhat[1] |

| Canonical SMILES | C1COCCN1CCCCOC2=CC=C(C=C2)C=O | Inferred from Structure |

Estimated Physicochemical Properties

| Property | Estimated Value | Rationale and Comparative Data |

| Melting Point | 55-65 °C | 4-Hydroxybenzaldehyde has a melting point of 116 °C[2][3]. The addition of the flexible and larger morpholinopropoxy group is expected to disrupt the crystal lattice, leading to a lower melting point compared to the parent phenol. For instance, 4-(4-Morpholinyl)benzaldehyde has a melting point of 65-69 °C[6]. |

| Boiling Point | > 350 °C (decomposes) | 4-Hydroxybenzaldehyde has a high boiling point of 310-311 °C[3]. The significantly larger molecular weight of the target compound suggests a substantially higher boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The morpholine moiety introduces some polarity and potential for hydrogen bonding, which may confer slight aqueous solubility. However, the dominant aromatic and aliphatic portions of the molecule suggest good solubility in common organic solvents. |

| Appearance | Off-white to pale yellow solid | Similar benzaldehyde derivatives are typically crystalline solids with a color ranging from white to yellow[6][7]. |

Synthesis and Purification

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion[6]. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 4-(3-chloropropyl)morpholine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-(3-Chloropropyl)morpholine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography elution)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide in situ.

-

Alkyl Halide Addition: Add 4-(3-chloropropyl)morpholine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Final Product: Collect the fractions containing the pure product (identified by TLC), and evaporate the solvent to yield this compound as a solid.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | δ 9.8-9.9 ppm (s, 1H, -CHO) : The aldehyde proton is highly deshielded and appears as a characteristic singlet. δ 7.8-7.9 ppm (d, 2H, Ar-H ortho to -CHO) : Aromatic protons ortho to the electron-withdrawing aldehyde group. δ 6.9-7.0 ppm (d, 2H, Ar-H ortho to -O) : Aromatic protons ortho to the electron-donating alkoxy group. δ 4.1-4.2 ppm (t, 2H, -O-CH₂-) : Protons on the methylene group directly attached to the phenolic oxygen. δ 3.6-3.7 ppm (t, 4H, -N-(CH₂)₂-) : Protons on the methylene groups of the morpholine ring adjacent to the oxygen. δ 2.4-2.5 ppm (m, 6H, -N-CH₂- and morpholine -N-(CH₂)₂-) : Overlapping signals for the methylene groups adjacent to the nitrogen atoms. δ 2.0-2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-) : Protons on the central methylene group of the propoxy chain. |

| ¹³C NMR | δ ~191 ppm (-CHO) : Carbonyl carbon of the aldehyde. δ ~164 ppm (Ar-C-O) : Aromatic carbon attached to the ether oxygen. δ ~132 ppm (Ar-C ortho to -CHO) . δ ~130 ppm (Ar-C-CHO) . δ ~115 ppm (Ar-C ortho to -O) . δ ~67 ppm (-O-CH₂-) . δ ~66 ppm (Morpholine -O-(CH₂)₂-) . δ ~55 ppm (-N-CH₂-) . δ ~53 ppm (Morpholine -N-(CH₂)₂-) . δ ~26 ppm (-CH₂-CH₂-CH₂-) . |

| IR (Infrared) Spectroscopy | ~2820 and ~2720 cm⁻¹ : Characteristic C-H stretches of the aldehyde. ~1690 cm⁻¹ : Strong C=O stretching vibration of the aromatic aldehyde. ~1600 and ~1510 cm⁻¹ : C=C stretching vibrations of the aromatic ring. ~1250 and ~1030 cm⁻¹ : C-O stretching vibrations of the ether linkages. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z = 250.1443 : The expected mass for the protonated molecule. |

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, its structural motifs suggest several potential areas of application in drug discovery.

Rationale for Potential Biological Activity

-

Benzaldehyde Moiety: Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[8][9]. Some studies suggest that benzaldehydes can modulate the activity of antibiotics and may have potential as chemosensitizing agents[8].

-

Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. It is present in several approved drugs.

-

Combined Effect: The combination of the benzaldehyde pharmacophore with the morpholine-containing side chain could lead to compounds with enhanced biological activity and favorable drug-like properties. The propoxy linker provides flexibility, allowing the morpholine group to interact with biological targets effectively.

Hypothetical Signaling Pathway Modulation

Given the known anticancer properties of some benzaldehyde derivatives, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the known hazards of its precursors and structurally related compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[10][11][12].

-

Reagent Hazards:

-

4-Hydroxybenzaldehyde: May cause skin and eye irritation.

-

4-(3-Chloropropyl)morpholine: Is a corrosive and lachrymatory substance.

-

Potassium Carbonate: Is an irritant.

-

Acetonitrile: Is flammable and toxic.

-

-

Product Hazards: Based on related compounds, the product is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled[10][11].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through a standard Williamson ether synthesis. While experimental data on its properties and biological activity is currently scarce, its structural features suggest that it may exhibit interesting pharmacological effects, warranting further research and development. This guide provides a solid foundation for initiating such studies.

References

-

PrepChem. (n.d.). Synthesis of A. 2-[3-(4-Morpholinyl)propoxy]benzaldehyde. Retrieved from [Link]

-

MDPI. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

-

PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2010). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.

-

ChemWhat. (n.d.). This compound CAS#: 71760-44-6. Retrieved from [Link]

-

Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

MDPI. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]

-

PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]

Sources

- 1. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-(4-モルホリニル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. chemimpex.com [chemimpex.com]

The Strategic Role of 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde in Streamlining Gefitinib Synthesis

An In-depth Technical Guide

Abstract

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone therapy for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1] The efficiency and scalability of its chemical synthesis are of paramount importance for pharmaceutical manufacturing. This technical guide provides an in-depth analysis of a strategic synthetic route to Gefitinib that proceeds via the key intermediate, 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde . We will dissect the rationale behind this pathway, detailing the synthesis of the intermediate and its subsequent transformation into the final active pharmaceutical ingredient (API). This document furnishes researchers and drug development professionals with detailed experimental protocols, process logic, and visual workflows to fully elucidate the advantages of this synthetic approach, which leverages readily available starting materials to circumvent challenges associated with earlier synthetic generations.

Introduction: The Clinical Significance and Synthesis of Gefitinib

Gefitinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain, thereby inhibiting the autophosphorylation and downstream signaling cascades, such as the Ras-MAPK and PI3K/Akt pathways, that drive uncontrolled cell proliferation and survival in certain cancers.[1][2][3][4] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR gene.[4][5]

Early synthetic routes to Gefitinib, including the one first disclosed by AstraZeneca, often began with more complex quinazoline precursors like 6,7-dimethoxyquinazolin-4-one.[2][6][7] These multi-step processes involved challenging reactions such as selective demethylation and often required extensive chromatographic purification, hindering large-scale production and increasing costs.[2][6]

To address these limitations, alternative, more convergent syntheses were developed. A highly successful strategy employs the inexpensive and commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material. This approach introduces the critical morpholinopropoxy side chain early in the synthesis, creating the pivotal intermediate 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde. This "side-chain-first" strategy simplifies the overall process and avoids many of the pitfalls of the original linear syntheses.[2]

Synthesis of the Key Intermediate: 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

The initial phase of this synthetic route focuses on constructing the substituted benzaldehyde core, which already contains the methoxy group and the complete morpholinopropoxy side chain of the final Gefitinib molecule.

Mechanistic Rationale and Experimental Design

The synthesis begins with a standard Williamson ether synthesis. The phenolic hydroxyl group of isovanillin is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an alkyl halide, 4-(3-chloropropyl)morpholine , in a classic SN2 reaction to form the desired ether linkage.

-

Choice of Starting Material: Isovanillin is an ideal starting point due to its low cost and the presence of the required 4-methoxy group and a reactive 3-hydroxy group, allowing for regioselective alkylation.

-

Choice of Reagents:

-

4-(3-chloropropyl)morpholine: This reagent efficiently installs the entire side chain in a single step.

-

Potassium Carbonate (K₂CO₃): A cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

-

Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Detailed Experimental Protocol

Reaction: 3-hydroxy-4-methoxybenzaldehyde + 4-(3-chloropropyl)morpholine → 4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde

-

To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-2.2 eq).

-